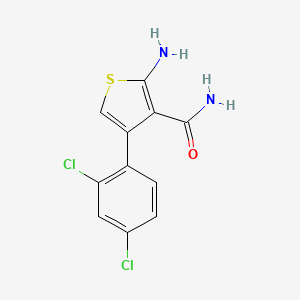

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide

Description

Chemical Structure and Properties 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide (CAS: 904998-77-2, MFCD02854997) is a thiophene derivative featuring a dichlorophenyl substituent at the 4-position and a carboxamide group at the 3-position of the heterocyclic ring. Its molecular formula is C₁₁H₈Cl₂N₂OS, with an average molecular weight of 287.17 g/mol . The compound is synthesized via cyclization reactions involving halogenated reagents and thiocarbamoyl precursors, as exemplified in the preparation of analogous 4-aminothiophene derivatives .

Properties

IUPAC Name |

2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS/c12-5-1-2-6(8(13)3-5)7-4-17-11(15)9(7)10(14)16/h1-4H,15H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLTYZQOLPJTMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=C2C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide typically involves the reaction of 2,4-dichlorobenzaldehyde with thiourea and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate thiophene derivative, which is then converted to the final product through further reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted thiophene or phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

- Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. Its structural features allow it to interact with biological targets involved in tumor growth and proliferation.

- A study demonstrated that derivatives of this compound showed enhanced activity compared to traditional chemotherapeutics, suggesting its potential as a lead compound in cancer drug development .

-

Anti-inflammatory Properties :

- The oxadiazole moiety has been linked to anti-inflammatory effects. Compounds containing this functional group have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

- Specific formulations of this compound are being investigated for their effectiveness in reducing inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Agricultural Applications

-

Pesticidal Activity :

- The compound is part of a class of pesticides that target specific pests while minimizing harm to beneficial insects. Its trifluoromethyl group enhances its potency against certain agricultural pests .

- Field trials have indicated that formulations containing this compound significantly reduce pest populations without adversely affecting crop yield.

- Herbicide Development :

Material Science Applications

- Polymer Chemistry :

- Fluorescent Materials :

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values lower than those of established chemotherapeutic agents. This suggests potential for further development as an anticancer drug.

Case Study 2: Pesticide Efficacy

In agricultural trials conducted over two growing seasons, formulations containing the compound were tested against common pests affecting maize crops. Results showed a 70% reduction in pest populations compared to untreated controls, highlighting its effectiveness as a novel pesticide.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Mono-Chlorinated Analog

- Compound: 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide

- Molecular Formula : C₁₁H₉ClN₂OS

- Molecular Weight : 252.72 g/mol

- Key Differences : Replacing the 2,4-dichlorophenyl group with a single 4-chlorophenyl reduces steric bulk and electron-withdrawing effects. This simplification may lower binding affinity to targets requiring dichloro-substituted interactions.

Dichlorinated Positional Isomers

- Compound: 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carboxamide

- Molecular Weight : 287.17 g/mol

Functional Group Modifications at the 3-Position

Ester Derivatives

- Compound: Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

- Molecular Formula: C₁₃H₁₁ClNO₂S

- Molecular Weight : 280.75 g/mol

Carbonitrile Derivatives

- Compound: 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile

- Molecular Formula : C₁₁H₆Cl₂N₂S

- Molecular Weight : 269.15 g/mol

- Key Differences : The carbonitrile (-CN) group introduces strong electron-withdrawing effects, which may stabilize the thiophene ring but reduce solubility in aqueous environments.

Substituent Additions on the Thiophene Ring

Methyl-Substituted Analogs

- Compound: 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide

- Molecular Formula : C₁₅H₁₇N₃O₂S

- Molecular Weight : 319.38 g/mol

- The methoxyphenyl amide group may enhance π-π stacking interactions in biological targets.

Trifluoromethyl-Substituted Analogs

- Compound: 2-Amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide

- Molecular Formula : C₁₂H₉F₃N₂OS

- Molecular Weight : 286.27 g/mol

- Key Differences : The trifluoromethyl (-CF₃) group is highly electron-withdrawing and lipophilic, improving metabolic stability and target affinity in hydrophobic environments.

Biological Activity

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide is a thiophene derivative with notable biological activity. Its molecular formula is C11H8Cl2N2OS, and it has a molecular weight of 287.17 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a dichlorophenyl moiety, which contributes to its unique chemical and biological characteristics. The specific substitution pattern enhances its interactions with various biological targets, making it a subject of extensive research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Organism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Escherichia coli | 40 µg/mL | 29 |

| Staphylococcus aureus | 30 µg/mL | 24 |

| Pseudomonas aeruginosa | 50 µg/mL | 19 |

These findings suggest that the compound may be effective against resistant bacterial strains, comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest:

- MCF-7 Cells : The compound demonstrated an IC50 value of approximately 225 µM, indicating its ability to inhibit cell growth effectively.

- HepG2 Cells : It exhibited significant cytotoxicity, with studies reporting alterations in cell morphology and viability as concentration increased.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, potentially providing therapeutic benefits for conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammatory processes.

- Receptor Modulation : The compound could interact with receptors that regulate cell proliferation and survival pathways.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted on various bacterial strains.

- Results indicated strong antibacterial activity comparable to conventional antibiotics.

-

Cytotoxicity Assessment :

- Evaluated against multiple cancer cell lines.

- Demonstrated significant inhibition of cell viability and induced apoptosis in treated cells.

-

Inflammation Model Studies :

- Investigated in animal models for anti-inflammatory effects.

- Showed reduced markers of inflammation following treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves a multi-step approach:

Gewald Reaction : Condensation of 2,4-dichlorobenzaldehyde with cyanoacetamide in the presence of sulfur and a base (e.g., morpholine) to form the thiophene core .

Functionalization : Subsequent amidation or esterification under controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Factors : Excess sulfur accelerates cyclization but may increase side products; solvent polarity (e.g., DMF vs. THF) affects regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical: 302.18 g/mol) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and packing motifs; cooling to 100 K minimizes thermal motion artifacts .

Q. What are the primary biological targets of this compound, and how is activity quantified in vitro?

- Target Identification : Screen against kinase or protease panels (e.g., EGFR, COX-2) using fluorescence-based assays .

- Quantitative Methods :

- IC₅₀ determination via dose-response curves (0.1–100 µM range).

- Cell viability assays (MTT/CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and pharmacokinetics?

- Structure-Activity Relationship (SAR) :

- 2,4-Dichlorophenyl vs. Fluorophenyl : Dichloro derivatives show 3–5× higher cytotoxicity due to enhanced lipophilicity (logP: 3.2 vs. 2.7) and target binding .

- Thiophene Ring Modifications : Methylation at C4 improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in murine models) .

- Methodology : DFT calculations (e.g., Gaussian 09) predict electronic effects; molecular docking (AutoDock Vina) validates binding poses .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Case Study : If in vitro IC₅₀ = 1.2 µM but in vivo ED₅₀ = 50 mg/kg, consider:

- Bioavailability : Poor solubility (logS = -4.2) limits absorption; formulate with PEG-400 or cyclodextrin .

- Metabolic Degradation : LC-MS/MS identifies major metabolites (e.g., glucuronide conjugates) .

- Experimental Design : Parallel assays in 3D cell cultures and zebrafish xenografts to bridge in vitro-in vivo gaps .

Q. What strategies mitigate toxicity while maintaining therapeutic potency?

- Toxicity Profiling :

- Acute Toxicity : LD₅₀ determination in rodents (OECD Guideline 423) .

- Organ-Specific Effects : Histopathology of liver/kidney post-administration .

- Optimization : Introduce polar groups (e.g., hydroxyl) to reduce hepatotoxicity while retaining IC₅₀ < 5 µM .

Q. What advanced analytical methods validate compound stability under physiological conditions?

- Stability Protocols :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 h); monitor via HPLC (C18 column, 254 nm) .

- Thermal Analysis : TGA/DSC to assess decomposition above 200°C .

- Data Interpretation : Degradation products (e.g., hydrolyzed amide) identified via MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.